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Compound of Interest

Compound Name: 3,6-Dimethyl-3H-purine

Cat. No.: B15072285

Disclaimer: Spectroscopic data for the specific compound 3,6-Dimethyl-3H-purine was not
readily available in the initial search. This guide provides a representative technical summary
and visualization for a related purine derivative, 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile,
to illustrate the requested data presentation and formatting for researchers, scientists, and drug
development professionals.

Introduction

This document provides a summary of key spectroscopic data for the purine derivative 6-
Chloro-9-isopropyl-9H-purine-8-carbonitrile. The following sections detail the nuclear magnetic
resonance (NMR) and mass spectrometry (MS) data, along with generalized experimental
protocols for these techniques. A workflow for spectroscopic analysis is also presented.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 6-Chloro-9-isopropyl-9H-
purine-8-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile[1]
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
8.86 S - 1H C2-H in purine
5.15 sept 6.8 1H NCH
1.80 d 6.8 6H 2CHs

Table 2: 13C NMR Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile[1]

Chemical Shift (6) ppm Assignment
153.9 C4

153.8 C6

150.6 C2

1314 C8

127.9 C5

110.2 CN

51.3 NCH

21.6 2CHs

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 6-Chloro-9-isopropyl-9H-purine-
8-carbonitrile[1]

lon Calculated m/z Found ml/z

[M+ H]* 222.0541 222.0537

Experimental Protocols
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The following are generalized experimental protocols representative of those used to obtain the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (6-Chloro-9-isopropyl-9H-purine-8-carbonitrile) was prepared by
dissolving it in deuterated chloroform (CDCIsz). The *H and 13C NMR spectra were recorded on
a 400 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI)
source.[1] The sample was introduced into the mass spectrometer, and the mass-to-charge
ratio (m/z) of the resulting ions was measured to determine the exact mass of the protonated
molecule [M+H]*.

Visualization
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Direct Regioselective C-H Cyanation of Purines - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for Purine
Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15072285#spectroscopic-data-for-3-6-dimethyl-3h-
purine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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